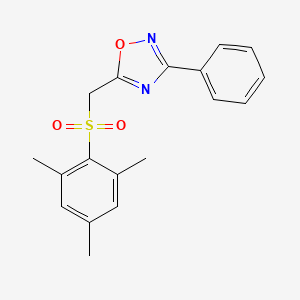
5-((Mesitylsulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((Mesitylsulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole” is an organic compound containing a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, and two nitrogen atoms in a five-membered ring . The mesitylsulfonyl group (mesyl group) is a functional group with the structural formula -SO2Mes where Mes represents mesityl (2,4,6-trimethylphenyl) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-oxadiazole ring provides a rigid, planar structure, and the mesitylsulfonyl and phenyl groups would add complexity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring and the mesitylsulfonyl and phenyl groups. The oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Liquid Crystalline Properties
Oxadiazole derivatives, including those similar to 5-((Mesitylsulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole, have been studied for their liquid crystalline properties. For instance, certain bent-shaped 1,3,4-oxadiazole-based compounds have exhibited enantiotropic nematic and smectic A phases, indicating their potential in liquid crystal display technologies (Zhu et al., 2009).
Photo-luminescent Properties
Oxadiazole derivatives are also explored for their photoluminescent properties. A series of 1,3,4-oxadiazole derivatives displayed nematic and/or smectic A mesophases and exhibited strong blue fluorescence emission with good photoluminescence quantum yields, suggesting their application in optical materials and devices (Han et al., 2010).
Corrosion Inhibition
The corrosion inhibition ability of benzimidazole bearing 1, 3, 4-oxadiazoles on mild steel in sulphuric acid has been assessed. These derivatives show significant inhibition efficiency, suggesting their use as protective agents in industrial applications (Ammal et al., 2018).
Antimicrobial and Anti-HIV Activity
Several oxadiazole derivatives have shown promising antimicrobial and anti-HIV activities. This indicates the potential of such compounds in developing new therapeutic agents (Iqbal et al., 2006).
Anti-cancer and Anti-diabetic Properties
Recent studies have synthesized oxadiazole derivatives and investigated their anti-cancer and anti-diabetic properties. These compounds have shown significant cytotoxic efficacy against certain cancer cell lines and lowered glucose levels in a diabetic model, demonstrating their potential as therapeutic agents (Shankara et al., 2022).
Electroluminescent Device Applications
Oxadiazole derivatives have been utilized in electroluminescent devices, showing that these compounds can function well as electron-transporting materials and enhance the efficiency of light-emitting diodes (LEDs) (Zhang et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-phenyl-5-[(2,4,6-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-9-13(2)17(14(3)10-12)24(21,22)11-16-19-18(20-23-16)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWNBLRBXZHWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Mesitylsulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

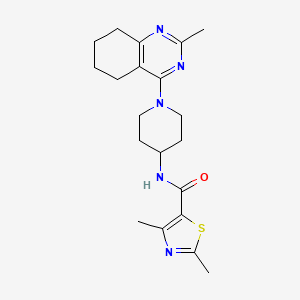
![7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2693063.png)
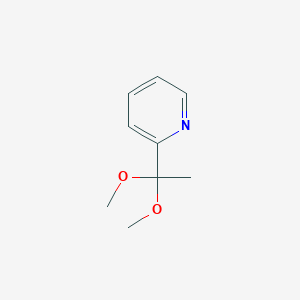

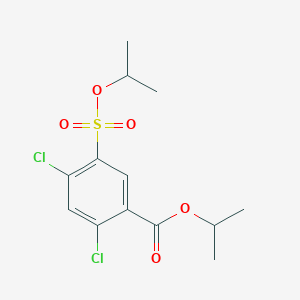
![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2693072.png)

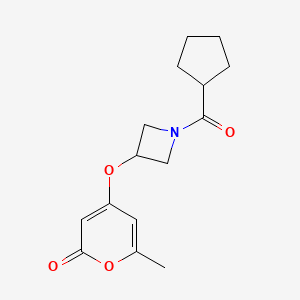
![Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2693075.png)
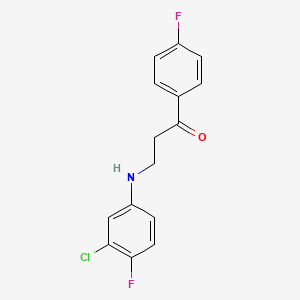
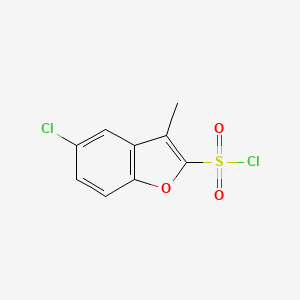
![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2693081.png)
![1-(6,7-Dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one](/img/structure/B2693082.png)
![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2693084.png)